Regioisomeric Indole Substitution: 5-Position Ethyl Linker Versus 3-Position Indolyl Analogs — Structural and Predicted Pharmacophoric Divergence
The target compound carries the 2-aminoethyl side chain at the indole 5-position (C5 of the benzene ring), whereas the closely related constitutional isomer N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide (CAS 1020251-92-6, identical molecular formula C16H20N2O, identical molecular weight 256.34 g/mol) attaches the side chain at the indole 3-position (C3 of the pyrrole ring) . This regioisomeric difference alters the spatial trajectory of the amide-bearing side chain by approximately 2.4 Å (center-to-center distance between C3 and C5 of the indole nucleus) and changes the electronic environment at the point of attachment from the electron-rich pyrrole ring to the more electron-neutral benzene ring. No direct comparative bioassay data are available for either compound in the published literature; this evidence is class-level inference based on well-established medicinal chemistry principles of indole regioisomerism.
| Evidence Dimension | Side-chain attachment position on indole nucleus |
|---|---|
| Target Compound Data | 5-position (indole benzene ring); N1-methyl substituent present; InChIKey WJXMEFJWSOUAHX-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-position (indole pyrrole ring); CAS 1020251-92-6; N1-H (no methyl); C2-methyl and α,β-unsaturated amide differences |
| Quantified Difference | ~2.4 Å C3–C5 distance; distinct InChIKey, distinct predicted pharmacophore; no comparative bioactivity data available |
| Conditions | Structural comparison by SMILES/InChIKey analysis; no biological assay conditions applicable |
Why This Matters
Regioisomeric indole substitution is a well-precedented determinant of target binding in medicinal chemistry — for example, 5-substituted indoles and 3-substituted indoles often exhibit divergent selectivity profiles at serotonin receptors and kinases — meaning a scientist cannot substitute a 3-indolyl isomer for a 5-indolyl isomer without risking a change in pharmacological or chemical behavior.
